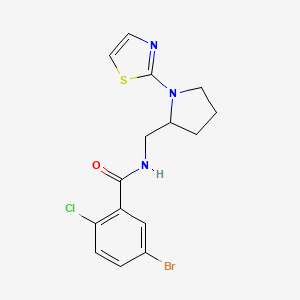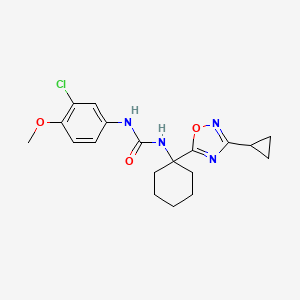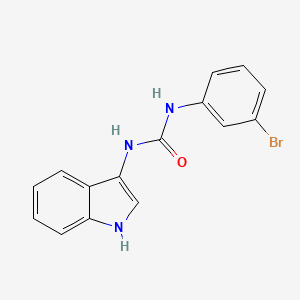
3-methoxy-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-methoxy-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common structure in many pharmaceutical drugs . The molecule also includes a pyrrolidine ring, a five-membered ring with one nitrogen atom, which is a common scaffold in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, the phenylsulfonyl group, and the 3-methoxybenzamide group. The pyrrolidine ring could contribute to the three-dimensionality of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. The amide group in the benzamide moiety, for example, could be involved in hydrolysis reactions. The pyrrolidine ring might undergo reactions at the nitrogen atom .Applications De Recherche Scientifique
Enantioselective Synthesis and Chemical Properties
- Research on related compounds includes the enantioselective synthesis of piperidines, indicating the importance of these structures in developing pharmaceuticals and chemicals with specific chiral properties. For instance, methods for synthesizing 2,3-disubstituted piperidines from (S)-methylpyroglutamate showcase the versatility of similar compounds in organic synthesis (Calvez, Chiaroni, & Langlois, 1998).
Novel Routes to Piperidines and Related Compounds
- A study provided a new route to synthesize piperidines and related cyclic structures, emphasizing the role of such compounds in the synthesis of biologically active molecules, including potential anticancer agents (Back & Nakajima, 2000).
Green Chemistry Approaches
- Research into 'green' chemistry methodologies has explored efficient and selective benzoylation techniques using benzoyl cyanide in ionic liquids, highlighting the compound's role in safer and more sustainable chemical syntheses (Prasad et al., 2005).
Neuroleptic Activity
- Studies on benzamide derivatives, including structures similar to "3-methoxy-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide," have investigated their potential neuroleptic activity, demonstrating the importance of these compounds in developing new treatments for neurological conditions (Iwanami et al., 1981).
Metabolic Pathway Studies
- The metabolic fate and disposition of structurally related compounds have been studied in animal models, providing insights into their absorption, distribution, metabolism, and excretion, which is crucial for the development of new drugs (Yue et al., 2011).
QSAR Modeling
- QSAR (Quantitative Structure-Activity Relationship) modeling on dopamine D2 receptor binding affinity of related benzamides has been conducted to understand the structural requirements for binding affinity, which aids in the rational design of therapeutic agents (Samanta et al., 2005).
Orientations Futures
Mécanisme D'action
Target of Action
The compound contains a pyrrolidine ring, which is a common structure in many biologically active compounds . Pyrrolidine derivatives have been found to bind with high affinity to multiple receptors , which suggests that “3-methoxy-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide” might also interact with various biological targets.
Mode of Action
Compounds with similar structures have been found to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Biochemical Pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it affects. Given the wide range of activities associated with similar compounds, it’s likely that it could interact with multiple biochemical pathways .
Pharmacokinetics
The presence of the pyrrolidine ring could potentially influence these properties, as it is known to efficiently explore the pharmacophore space due to sp3-hybridization .
Result of Action
Based on the biological activities of similar compounds, it could potentially have a wide range of effects .
Propriétés
IUPAC Name |
N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-25-17-9-5-7-15(13-17)19(22)20-14-16-8-6-12-21(16)26(23,24)18-10-3-2-4-11-18/h2-5,7,9-11,13,16H,6,8,12,14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOWBNQDZINEPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Benzyl-3-azabicyclo[3.1.0]hexan-1-OL](/img/structure/B2591650.png)

![1-Methyl-3-[(N-methylanilino)methyl]pyrazole-4-carboxylic acid](/img/structure/B2591652.png)
![2-[(2-chlorobenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2591655.png)

![N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide](/img/structure/B2591657.png)



![8-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-7-[(2E)-but-2-en-1-yl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![[3-(Benzimidazol-1-yl)azetidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B2591668.png)

